molecular formula C11H9Br2NO2 B12598373 N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 876313-68-7

N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B12598373
CAS No.: 876313-68-7
M. Wt: 347.00 g/mol
InChI Key: PYQFTZDYLPNDDF-UHFFFAOYSA-N
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Description

N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound characterized by the presence of a dibromo-substituted indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the bromination of an indanone precursor followed by acetamidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acetamidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques is common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indanone derivatives, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The dibromo groups play a crucial role in its reactivity and interaction with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar structure with different functional groups.

    2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains a single bromine atom.

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Fluorine-substituted analogue

Uniqueness

The presence of the acetamide group further enhances its versatility in various chemical reactions and applications .

Properties

CAS No.

876313-68-7

Molecular Formula

C11H9Br2NO2

Molecular Weight

347.00 g/mol

IUPAC Name

N-(2,2-dibromo-3-oxo-1H-inden-1-yl)acetamide

InChI

InChI=1S/C11H9Br2NO2/c1-6(15)14-9-7-4-2-3-5-8(7)10(16)11(9,12)13/h2-5,9H,1H3,(H,14,15)

InChI Key

PYQFTZDYLPNDDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2C(=O)C1(Br)Br

Origin of Product

United States

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